N-Boc-4-pentino-1-amina

Descripción general

Descripción

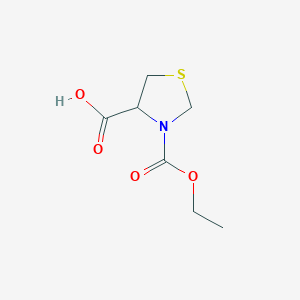

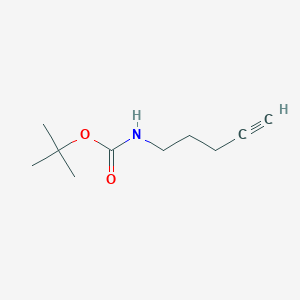

N-Boc-4-pentyne-1-amine is a chemical compound that falls under the category of protected amines, specifically those with a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect the amine functionality during reactions that might otherwise react with or alter the amine group. The presence of the alkyne functionality in N-Boc-4-pentyne-1-amine makes it a versatile building block for further chemical transformations, particularly in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of N-Boc-protected amines, such as N-Boc-4-pentyne-1-amine, can be achieved through the reaction of N-Boc-aminals with organomagnesium reagents. This process involves the in situ generation of N-Boc-imine intermediates, which are then transformed into the desired N-Boc-protected propargylic amines . Additionally, the synthesis of related compounds, such as N-Boc-aminals, can be performed through dehydration condensation reactions of t-butyl carbamate (BocNH2) with various aldehydes, followed by simple filtration and washing . These methods provide a practical approach to synthesizing optically active propargylamine derivatives, which are valuable in medicinal chemistry and catalysis.

Molecular Structure Analysis

The molecular structure of N-Boc-4-pentyne-1-amine is characterized by the presence of a Boc protecting group attached to an amine, and a pentynyl chain that includes a terminal alkyne group. The alkyne functionality is particularly significant as it allows for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The molecular structure of N-Boc-4-pentyne-1-amine is thus designed to be reactive under specific conditions while remaining stable under others, making it a valuable tool for bioconjugation and labeling studies in biological systems.

Chemical Reactions Analysis

N-Boc-4-pentyne-1-amine can participate in various chemical reactions due to its alkyne group. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. Additionally, the alkyne group can be involved in Sonogashira cross-coupling reactions, which are used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide . These reactions are highly valuable in the field of organic synthesis, allowing for the construction of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-4-pentyne-1-amine are influenced by both the Boc protecting group and the alkyne functionality. The Boc group increases the steric bulk near the amine, which can affect the solubility and reactivity of the compound. The alkyne group, being a reactive functional group, contributes to the chemical reactivity of the compound, making it a suitable participant in various organic reactions. The specific physical properties such as melting point, boiling point, and solubility in organic solvents would be determined by the overall molecular structure and would be critical for its handling and use in chemical synthesis .

Aplicaciones Científicas De Investigación

Síntesis orgánica

N-Boc-4-pentino-1-amina es un bloque de construcción valioso en la síntesis orgánica. Su grupo amina protegido permite reacciones selectivas, lo que la convierte en ideal para la construcción de moléculas complejas. A menudo se utiliza en la síntesis de diversos compuestos orgánicos debido a su capacidad para participar en reacciones de química de clic .

Química medicinal

En química medicinal, this compound sirve como un enlace PROTAC. Los PROTAC son moléculas diseñadas para degradar proteínas específicas dentro de las células, lo que ofrece un enfoque novedoso para el desarrollo de fármacos. El grupo alquino de este compuesto le permite enlazar moléculas que contienen grupos azida a través de la cicloadición azida-alquino catalizada por cobre (CuAAC), una piedra angular de la química bioortogonal .

Investigación de polímeros

La funcionalidad alquino de this compound se explota en la investigación de polímeros. Se puede incorporar en polímeros o utilizarse para modificar la superficie de los materiales, proporcionando un mango reactivo para una mayor funcionalización a través de la química de clic .

Ciencia de los materiales

En la ciencia de los materiales, this compound se utiliza para modificar las propiedades de los materiales a nivel molecular. Su inclusión en la síntesis de nuevos materiales puede impartir características únicas, como una estabilidad mejorada o una reactividad novedosa, que son cruciales para el desarrollo de materiales avanzados .

Estudios de bioconjugación

This compound juega un papel importante en los estudios de bioconjugación. Se utiliza para unir diversas biomoléculas entre sí o a soportes sólidos, lo que facilita el estudio de las interacciones biológicas y el desarrollo de herramientas de diagnóstico .

Química analítica

En química analítica, this compound se utiliza como un estándar o reactivo en varios métodos analíticos. Su estructura y reactividad bien definidas la hacen adecuada para su uso en la calibración de instrumentos o el desarrollo de nuevas técnicas analíticas .

Ciencia ambiental

Si bien las aplicaciones específicas de this compound en la ciencia ambiental no se mencionan directamente en los resultados de la búsqueda, compuestos como este se pueden utilizar en estudios de análisis y remediación ambiental. Pueden servir como trazadores o reactivos en el estudio de los procesos ambientales y el comportamiento de los contaminantes .

Mecanismo De Acción

Target of Action

N-Boc-4-pentyne-1-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of N-Boc-4-pentyne-1-amine are therefore the proteins that are intended to be degraded by the PROTAC it is a part of .

Mode of Action

N-Boc-4-pentyne-1-amine interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a type of click chemistry reaction, where the alkyne group in N-Boc-4-pentyne-1-amine reacts with azide groups in other molecules . This reaction forms a stable triazole ring, which links the PROTAC to its target protein .

Biochemical Pathways

The biochemical pathways affected by N-Boc-4-pentyne-1-amine depend on the specific PROTAC it is part of and the protein that PROTAC is targeting . By causing the degradation of specific proteins, N-Boc-4-pentyne-1-amine can influence a variety of cellular processes .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of N-Boc-4-pentyne-1-amine are primarily related to the degradation of target proteins . By causing these proteins to be tagged for degradation, N-Boc-4-pentyne-1-amine can alter cellular processes and potentially lead to the death of cells if the degraded protein is essential for cell survival .

Action Environment

The action of N-Boc-4-pentyne-1-amine can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction to occur . Additionally, the stability of N-Boc-4-pentyne-1-amine can be affected by storage conditions. It is recommended to store the compound at -20°C for up to 3 years, and in solvent at -80°C for 6 months or -20°C for 1 month .

Safety and Hazards

N-Boc-4-pentyne-1-amine is classified as a Skin Corrosive 1B . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Análisis Bioquímico

Biochemical Properties

N-Boc-4-pentyne-1-amine plays a significant role in biochemical reactions due to its ability to undergo CuAAc with Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups, forming a stable triazole ring. The nature of these interactions is covalent, resulting in a strong and specific bond.

Molecular Mechanism

At the molecular level, N-Boc-4-pentyne-1-amine exerts its effects through the formation of a triazole ring via CuAAc with Azide-containing biomolecules . This can result in the modification of biomolecules, potentially influencing their activity. For instance, it could lead to the inhibition or activation of enzymes, or changes in gene expression, depending on the specific biomolecule involved.

Propiedades

IUPAC Name |

tert-butyl N-pent-4-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPJJKZSKWNWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628837 | |

| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151978-50-6 | |

| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.